molecular formula C22H23NO2 B5857370 N-(2,6-diethylphenyl)-2-(2-naphthyloxy)acetamide

N-(2,6-diethylphenyl)-2-(2-naphthyloxy)acetamide

Cat. No.: B5857370
M. Wt: 333.4 g/mol
InChI Key: QZZCOKYVTVSGIV-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-2-(2-naphthyloxy)acetamide is an organic compound that belongs to the class of acetamides Compounds in this class are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-3-16-10-7-11-17(4-2)22(16)23-21(24)15-25-20-13-12-18-8-5-6-9-19(18)14-20/h5-14H,3-4,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZCOKYVTVSGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-2-(2-naphthyloxy)acetamide typically involves the following steps:

    Formation of the Acetamide Group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the 2,6-diethylphenyl Group: This step involves the use of 2,6-diethylphenylamine, which can be synthesized from 2,6-diethylphenol through nitration, reduction, and subsequent amination.

    Attachment of the 2-naphthyloxy Group: This can be done by reacting 2-naphthol with an appropriate halide or sulfonate ester to form the naphthyloxy group, which is then attached to the acetamide backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and naphthyloxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, sulfonates, and nitrating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-(2-naphthyloxy)acetamide may have applications in various fields:

    Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals, polymers, or as an additive in various formulations.

Mechanism of Action

The mechanism by which N-(2,6-diethylphenyl)-2-(2-naphthyloxy)acetamide exerts its effects would depend on its specific interactions with biological targets. This could involve binding to receptors, inhibiting enzymes, or interacting with cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-diethylphenyl)acetamide: Lacks the naphthyloxy group, potentially altering its chemical and biological properties.

    2-(2-naphthyloxy)acetamide: Lacks the 2,6-diethylphenyl group, which may affect its reactivity and applications.

    N-(2,6-dimethylphenyl)-2-(2-naphthyloxy)acetamide: Similar structure but with methyl groups instead of ethyl groups, which could influence its steric and electronic properties.

Uniqueness

N-(2,6-diethylphenyl)-2-(2-naphthyloxy)acetamide is unique due to the presence of both the 2,6-diethylphenyl and 2-naphthyloxy groups, which may confer specific chemical reactivity and potential biological activity not seen in similar compounds.

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